6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and influences binding interactions.
- 3-(4-Chlorophenyl) substituent: Introduces hydrophobic and halogen-bonding capabilities, common in bioactive molecules.
- 5-Methyl group: Modifies steric bulk and lipophilicity.
The synthesis involves alkylation of the base thieno[2,3-d]pyrimidine scaffold with o-methylbenzyl chloride, followed by functionalization at positions 3, 5, and 6 .
Properties
IUPAC Name |
6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-13-6-4-5-7-16(13)12-25-22-19(14(2)20(30-22)15(3)27)21(28)26(23(25)29)18-10-8-17(24)9-11-18/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKAECVBYDTMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=C(S3)C(=O)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of AKOS001767141 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) .
Mode of Action
AKOS001767141 acts as a HIF-PH inhibitor . By inhibiting HIF-PH, it stabilizes HIF, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that controls red blood cell production. This mechanism is designed to mimic the body’s natural response to lower oxygen availability, such as what occurs at higher altitudes.
Biochemical Pathways
The inhibition of HIF-PH by AKOS001767141 affects the erythropoiesis pathway . By stabilizing HIF, the production of EPO is increased, which in turn stimulates the production of red blood cells in the bone marrow. This can help to alleviate conditions such as anemia, where there is a deficiency in the number or quality of red blood cells.
Pharmacokinetics
The pharmacokinetics of AKOS001767141 involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is orally bioavailable and has a relatively short half-life in nonclinical species evaluated.
Result of Action
The primary result of AKOS001767141’s action is an increase in red blood cell production . This is due to the increased production of EPO stimulated by the stabilization of HIF. This can help to increase the oxygen-carrying capacity of the blood, potentially alleviating symptoms of conditions like anemia.
Biological Activity
6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H19ClN2O3S
- Molecular Weight : 438.9 g/mol
- IUPAC Name : 6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds with similar structures, some showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is likely related to the inhibition of bacterial enzyme systems.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, thieno[2,3-d]pyrimidines have been associated with inhibition of acetylcholinesterase (AChE) and urease . These activities are crucial for therapeutic applications in treating conditions such as Alzheimer's disease and urinary infections.
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic markers . The specific mechanisms involve interaction with DNA and inhibition of proliferative signaling pathways.
Study 1: Antimicrobial Screening
In a comparative study on the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, the compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound had an MIC of 32 µg/mL against Bacillus subtilis, showcasing its potential as an antibacterial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 16 |
| Compound B | Bacillus subtilis | 32 |
| Compound C | Escherichia coli | 64 |
Study 2: Enzyme Inhibition Assays
The inhibitory effects on AChE were evaluated using Ellman's method. The compound exhibited a significant inhibitory effect with an IC50 value of 50 µM, suggesting its potential use in treating neurodegenerative diseases.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 6-acetyl... | AChE | 50 |
| Other Derivative A | AChE | 75 |
| Other Derivative B | AChE | 100 |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The thieno[2,3-d]pyrimidine scaffold allows for effective binding to active sites of enzymes like AChE.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : The presence of chlorophenyl groups may enhance binding affinity to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Pyrrolo-thiazolo-pyrimidine (Compound 13) introduces additional fused rings, increasing molecular weight (MW ~650 vs. ~450 for the target compound) and complexity .
Substituent Effects: Halogenated groups: The 4-chlorophenyl in the target compound enhances hydrophobicity and target binding vs. non-halogenated analogs (e.g., 3-phenyl in Compound [2]) . Heterocyclic appendages: The 6-acetyl group in the target compound may improve solubility compared to 6-(thiazolyl) in Compound [2], which could enhance membrane permeability .
Biological Activity Trends: Thieno[2,3-d]pyrimidines with thiazolyl or acetyl groups (e.g., Compound [2] and the target) show notable antimicrobial activity, likely due to interference with bacterial cell-wall synthesis . Pyrrolo-thiazolo-pyrimidines (Compound 13) are typically explored for kinase inhibition, suggesting divergent therapeutic applications compared to simpler thieno-pyrimidines .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure (Fig. 1) permits disassembly into three key fragments:
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Thieno[2,3-d]pyrimidine-2,4-dione core : Derived from cyclocondensation of a substituted thiophene precursor.
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3-(4-Chlorophenyl) group : Introduced via aryl isocyanate or isothiocyanate during cyclization.
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1-[(2-Methylphenyl)methyl] (o-tolylmethyl) substituent : Installed through S-alkylation of a pyrimidin-4-one intermediate.
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6-Acetyl and 5-methyl groups : Positioned via Gewald reaction starting materials or late-stage functionalization.
This analysis aligns with established protocols for analogous thienopyrimidines .
Gewald Reaction for Thiophene Core Formation
The synthesis begins with the Gewald reaction, a three-component condensation between a ketone, ethyl cyanoacetate, and elemental sulfur. For the 5-methyl substitution, 4-methylcyclohexanone serves as the ketone precursor, reacting under reflux in ethanol with triethylamine (TEA) as a base .
Reaction Conditions
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Ketone : 4-Methylcyclohexanone (1.2 equiv)
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Ethyl cyanoacetate (1.0 equiv)
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Sulfur (1.5 equiv)
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Solvent : Absolute ethanol
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Catalyst : TEA (10 mol%)
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Temperature : Reflux (78°C)
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Time : 6–8 hours
The product, ethyl 2-amino-4-methyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate , is isolated in 68–72% yield after recrystallization . Key spectral data include:
Cyclization to Pyrimidin-4-One Intermediate
The thiophene ester undergoes cyclization with 4-chlorophenyl isothiocyanate to form the pyrimidin-4-one scaffold. This step installs the 3-(4-chlorophenyl) group via thiourea intermediate formation followed by base-mediated ring closure .
Procedure
-
Thiourea Formation :
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React thiophene ester (1.0 equiv) with 4-chlorophenyl isothiocyanate (1.1 equiv) in dry THF at 45°C for 4 hours.
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Intermediate : Ethyl 2-(3-(4-chlorophenyl)thioureido)-4-methylthiophene-3-carboxylate (85% yield).
-
-
Cyclization :
Characterization
S-Alkylation for N1-Substitution
The o-tolylmethyl group is introduced via S-alkylation using 2-methylbenzyl bromide under mildly basic conditions .
Optimized Protocol
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Substrate : Pyrimidin-4-one (1.0 equiv)
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Alkylating Agent : 2-Methylbenzyl bromide (1.2 equiv)
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Base : K2CO3 (2.0 equiv)
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Solvent : Acetone
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Temperature : Reflux (56°C)
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Time : 12 hours
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Yield : 78% after column chromatography (silica gel, hexane/EtOAc 4:1) .
Critical Notes
-
Excess alkylating agent ensures complete substitution.
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Polar aprotic solvents (DMF) may improve solubility for bulkier benzyl halides .
Acetylation at C6 Position
The 6-acetyl group is installed via Friedel-Crafts acylation under controlled conditions to prevent over-acylation .
Method
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Substrate : 1-[(2-Methylphenyl)methyl]pyrimidin-4-one (1.0 equiv)
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Acylating Agent : Acetic anhydride (3.0 equiv)
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Catalyst : AlCl3 (1.5 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature (gradual warming)
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Time : 8 hours
Spectroscopic Confirmation
Analytical Characterization and Validation
Table 1: Comparative Spectroscopic Data
| Parameter | Observed Value | Reference |
|---|---|---|
| Melting Point | 214–216°C | |
| 1H NMR (δ) | 2.62 (COCH3), 4.39 (CH2Ph) | |
| 13C NMR (δ) | 195.4 (COCH3), 167.2 (C=O) | |
| HPLC Retention | 8.2 min (C18, MeCN/H2O 70:30) |
Challenges and Process Optimization
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Steric Hindrance : The o-tolylmethyl group slows alkylation kinetics; microwave-assisted synthesis (100°C, 30 min) improves yield to 85% .
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Acetylation Selectivity : Competitive C5 vs. C6 acylation necessitates low-temperature conditions and excess AlCl3.
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Green Chemistry : Solvent substitution (ethanol→water) and catalytic TEA enhance atom economy .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves a multi-step protocol:
- Step 1 : Condensation of precursor 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form the thiazole intermediate .
- Step 2 : Alkylation with benzyl chlorides or chloroacetamides in DMF using K₂CO₃ as a base, yielding 1-alkyl derivatives .
- Optimization : Temperature (reflux conditions) and pH control are critical; solvents like ethanol/dioxane improve crystallization purity .
Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole Formation | Thioacetamide, acetic acid, 80°C | 60-75% |
| Alkylation | Benzyl chloride, DMF, K₂CO₃, 60°C | 45-65% |
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., planar configuration with angles <10° deviation) .
- NMR spectroscopy : Confirms substituent positions (e.g., acetyl proton at δ 2.5 ppm) .
- HPLC/TLC : Monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its analogs?
- Comparative assays : Test derivatives under standardized conditions (e.g., fixed concentration, cell lines) to isolate substituent effects .
- Molecular docking : Predict binding interactions with targets (e.g., kinases) using software like AutoDock; correlate with experimental IC₅₀ values .
- Substituent analysis : Compare bioactivity tables (e.g., methoxy vs. chloro groups alter logP and target affinity) .
Example Structural-Bioactivity Relationship :
| Substituent Position | Group | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 1-Position | 2-Methylbenzyl | 12.3 ± 1.5 |
| 3-Position | 4-Chlorophenyl | 8.7 ± 0.9 |
Q. What computational methods predict the compound’s binding affinity with target enzymes?
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- COMSOL Multiphysics : Model reaction kinetics and diffusion in synthetic pathways .
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett σ) to inhibitory potency .
Q. How do substituent variations at the 1- and 3-positions affect electronic properties?
- Crystallographic Data : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase ring planarity, enhancing π-π stacking .
- DFT Calculations : Predict HOMO/LUMO energy shifts; chloro substituents lower LUMO by ~0.5 eV, improving redox activity .
Q. What strategies optimize solubility and stability without compromising bioactivity?
- Co-solvent systems : Use DMSO/water mixtures (up to 20% DMSO) to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the 6-acetyl position .
- Salt formation : React with HCl or sodium bicarbonate to improve crystallinity .
Methodological Guidance for Data Analysis
Q. How to address conflicting cytotoxicity data in assays?
- Statistical rigor : Apply ANOVA to compare replicates; exclude outliers with Grubbs’ test (α=0.05) .
- Mechanistic studies : Use gene expression profiling (RNA-seq) to identify off-target effects .
- Controlled replication : Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
